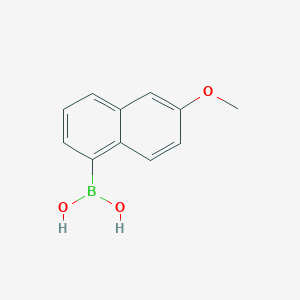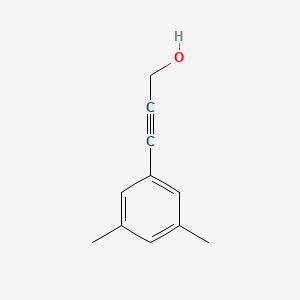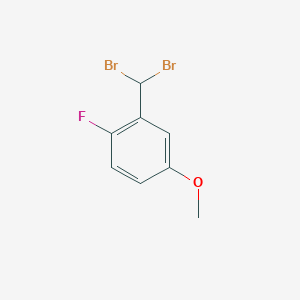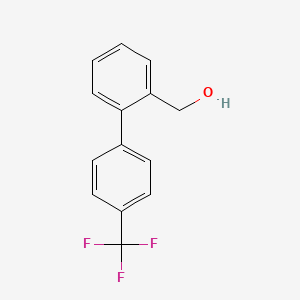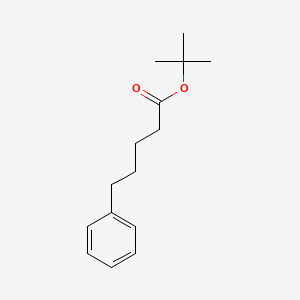
5-Phenylpentanoic acid tert-butyl ester
Vue d'ensemble
Description
5-Phenylpentanoic acid tert-butyl ester is an organic compound that belongs to the class of esters. It is derived from 5-phenylpentanoic acid and tert-butyl alcohol. This compound is often used in organic synthesis and as an intermediate in the production of various chemicals.
Applications De Recherche Scientifique
5-Phenylpentanoic acid tert-butyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The ester is used in the development of drug molecules and as a protecting group for carboxylic acids.
Material Science: It is used in the preparation of polymers and other advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpentanoic acid tert-butyl ester typically involves the esterification of 5-phenylpentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved through various methods, including the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method involves the oxidation of the Csp3–H bond, cleavage of the C–CN bond, and formation of the C–O bond in a single pot reaction .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylpentanoic acid tert-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 5-phenylpentanoic acid and tert-butyl alcohol in the presence of an acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by a base such as sodium tert-butoxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Sodium tert-butoxide as a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: 5-Phenylpentanoic acid and tert-butyl alcohol.
Transesterification: A new ester and tert-butyl alcohol.
Reduction: 5-Phenylpentanol.
Mécanisme D'action
The mechanism of action of 5-Phenylpentanoic acid tert-butyl ester involves its conversion to the corresponding acid and alcohol through hydrolysis. The ester bond is cleaved, releasing the active acid which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenylpentanoic acid methyl ester
- 5-Phenylpentanoic acid ethyl ester
- 5-Phenylpentanoic acid isopropyl ester
Uniqueness
5-Phenylpentanoic acid tert-butyl ester is unique due to its stability and ease of deprotection under mild acidic conditions. This makes it a preferred protecting group for carboxylic acids in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl 5-phenylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-15(2,3)17-14(16)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDLNLHBWLASHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


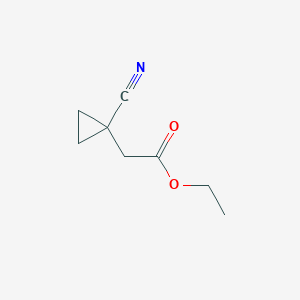
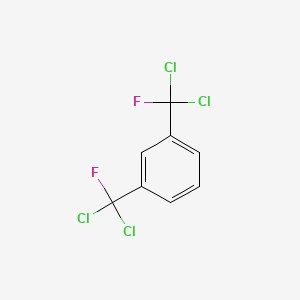
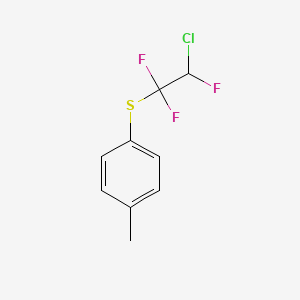


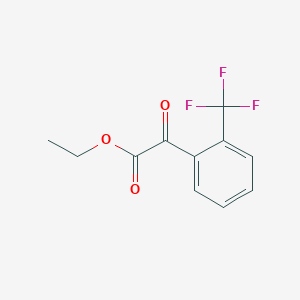


![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)
